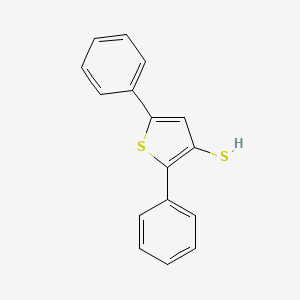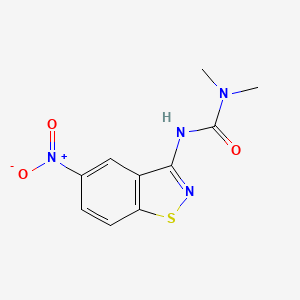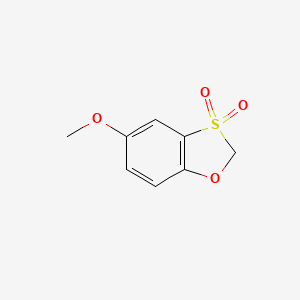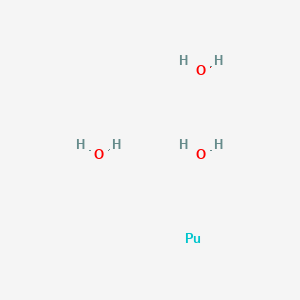
Plutonium--water (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plutonium–water (1/3) is a compound that involves the interaction of plutonium with water in a specific ratio. Plutonium, a radioactive element with the atomic number 94, belongs to the actinide family. It is known for its use in nuclear reactors and weapons due to its fissile properties. The compound Plutonium–water (1/3) is significant in various scientific and industrial applications, particularly in the context of nuclear chemistry and environmental studies.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Plutonium–water (1/3) involves the interaction of plutonium with water under controlled conditions. One common method is the electrolytic deposition of plutonium onto stainless steel planchets, followed by the addition of water in a specific ratio . This method ensures the precise formation of the compound with the desired stoichiometry.
Industrial Production Methods: In industrial settings, the production of Plutonium–water (1/3) often involves the use of chromatographic extraction resins to isolate and purify plutonium. The purified plutonium is then reacted with water under controlled conditions to form the compound . This method is efficient and allows for the production of large quantities of the compound for various applications.
化学反応の分析
Types of Reactions: Plutonium–water (1/3) undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis. The oxidation states of plutonium in the compound can vary, leading to different reaction pathways .
Common Reagents and Conditions: Common reagents used in the reactions of Plutonium–water (1/3) include nitric acid, hydrochloric acid, and various reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of Plutonium–water (1/3) include various plutonium oxides and hydroxides. These products are significant in the context of nuclear chemistry and environmental studies .
科学的研究の応用
Plutonium–water (1/3) has several scientific research applications, including its use as a tracer in soil erosion studies . The compound’s unique properties make it ideal for studying the movement and distribution of plutonium in the environment. Additionally, it is used in the analysis of nuclear waste and the development of new nuclear materials .
作用機序
The mechanism of action of Plutonium–water (1/3) involves the interaction of plutonium with water molecules, leading to the formation of various oxidation states and complexes. These interactions are influenced by factors such as pH, temperature, and the presence of other ions . The molecular targets and pathways involved in these interactions are critical for understanding the compound’s behavior in different environments .
類似化合物との比較
Similar Compounds: Similar compounds to Plutonium–water (1/3) include plutonium oxides, plutonium hydrides, and other plutonium-water complexes . These compounds share some chemical properties with Plutonium–water (1/3) but differ in their specific interactions and applications.
Uniqueness: Plutonium–water (1/3) is unique due to its specific stoichiometry and the resulting chemical properties. This compound’s ability to form stable complexes with water makes it particularly valuable in environmental and nuclear chemistry studies .
特性
CAS番号 |
92417-60-2 |
|---|---|
分子式 |
H6O3Pu |
分子量 |
298.110 g/mol |
IUPAC名 |
plutonium;trihydrate |
InChI |
InChI=1S/3H2O.Pu/h3*1H2; |
InChIキー |
MHKAFTRDMDIJAE-UHFFFAOYSA-N |
正規SMILES |
O.O.O.[Pu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


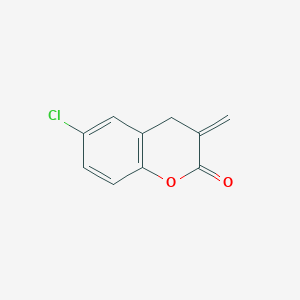
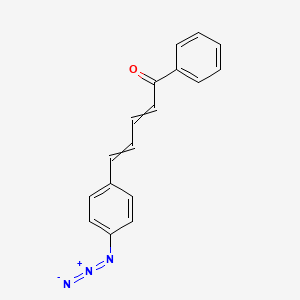
![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)

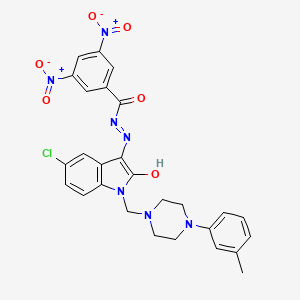
arsanium bromide](/img/structure/B14342323.png)
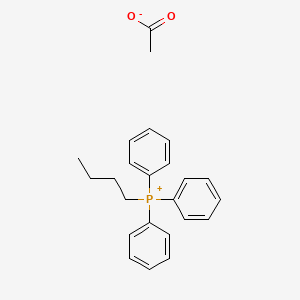
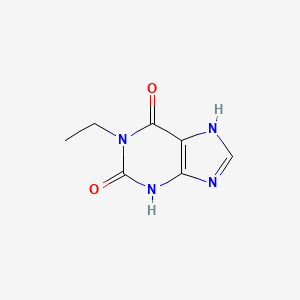
![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)


